cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone
Description
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a triazole-based compound featuring a cyclopropyl ketone group and a 3,4-dichlorophenyl substituent. Its structure is characterized by a 1,2,3-triazole core, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method widely employed for triazole formation . Derivatives of this compound, such as its oxime analog (molecular weight: 421.71), have been explored for expanded reactivity and stability .
Properties
IUPAC Name |
cyclopropyl-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-4-3-8(5-10(9)14)17-6-11(15-16-17)12(18)7-1-2-7/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJCMFYCKSGRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane.
Attachment of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone exhibits notable biological properties:
- Antifungal and Antibacterial Properties : Compounds containing triazole moieties are often recognized for their antifungal and antibacterial activities. Research indicates that this compound may inhibit microbial growth through interactions with cell signaling pathways or other biological targets .
- Potential Anticancer Activity : Preliminary studies suggest that triazole derivatives may have anticancer properties. The specific interactions of this compound with cancer cell lines warrant further investigation .
Several studies have explored the applications of triazole derivatives in drug development:
- Antifungal Agents : Research has demonstrated that triazole derivatives exhibit efficacy against various fungal pathogens. For instance, compounds similar to this compound have been evaluated for their potency against Candida species .
- Anticancer Research : Triazole-containing compounds have shown promise in preclinical models for cancer treatment. Studies indicate that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopropyl group can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 2,4-Difluorophenyl Analog: Replacing the 3,4-dichlorophenyl group with 2,4-difluorophenyl in (2,4-difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone alters electronic properties.
- Benzo[d][1,3]dioxol-5-yl Derivative (C1N31) :
This SARS-CoV-2 Mpro inhibitor incorporates a benzodioxole group instead of dichlorophenyl. The benzodioxole’s oxygen atoms increase hydrogen-bonding capacity, enhancing metabolic stability (72.3% yield, melting point 90–91°C) .
Variations in the Ketone Group
- Ethanone Derivative (1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone): Replacing cyclopropyl with a methyl group reduces molecular weight (256.08 vs.
- Cyclohexanone Analog: The cyclohexanone ring in 2-([1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl)cyclohexanone introduces conformational flexibility, which may optimize steric fit in enzyme active sites (e.g., HDAC7) compared to the rigid cyclopropyl group .
Physicochemical and Structural Data Comparison
*Estimated based on cyclohexanone analog. †Predicted based on substituent contributions. ‡Approximated from structural analogs.
Key Research Findings
- Synthetic Efficiency : CuAAC enables high-yield, regiospecific synthesis of the triazole core, critical for maintaining consistent bioactivity across derivatives .
- Metabolic Stability : Piperazine/morpholine-containing analogs (e.g., C1N31) exhibit enhanced metabolic stability compared to cyclopropyl derivatives, suggesting backbone modifications as a strategy for optimization .
- Electron-Withdrawing Effects : Chlorine substituents improve binding to hydrophobic enzyme regions (e.g., HDAC7), while fluorine analogs may favor polar interactions .
Biological Activity
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone (CAS No. 866135-74-2) is a compound with significant biological activity, particularly in the realms of antifungal and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9Cl2N3O
- Molecular Weight : 282.13 g/mol
- Boiling Point : Approximately 456.9 °C (predicted)
- Density : 1.59 g/cm³ (predicted)
- pKa : -4.38 (predicted) .
This compound exhibits its biological activity primarily through the inhibition of fungal growth and potential anticancer properties. The triazole moiety plays a crucial role in its mechanism, similar to other triazole derivatives known for their antifungal activities.
Antifungal Activity
Research indicates that compounds containing the triazole ring are effective against various fungal pathogens. This compound has shown promising results against strains of Candida and other fungi:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.0156 | |
| Candida parapsilosis | 0.0312 | |
| Cryptococcus neoformans | 0.0625 |
These values suggest that this compound may be significantly more potent than standard antifungal treatments such as fluconazole.
Anticancer Properties
The compound's anticancer potential has also been explored. Studies have indicated that related triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
These findings highlight the potential for this compound to serve as a lead compound in the development of new anticancer agents.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Antifungal Efficacy :
A study published in PLOS ONE demonstrated that derivatives of triazole compounds exhibited broad-spectrum antifungal activity against resistant strains of Candida, suggesting that this compound could be effective in treating systemic fungal infections . -
Anticancer Activity Investigation :
Research conducted on various triazole derivatives showed significant cytotoxicity against cancer cell lines with low toxicity to normal cells. This compound was included in these investigations and demonstrated promising results .
Q & A
Q. What are the key synthetic pathways for cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a cyclopropane-containing carbonyl group. Critical steps include:
- Triazole formation : Terminal alkynes react with azides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to regioselectively yield 1,4-disubstituted triazoles .
- Cyclopropane introduction : Cyclopropanecarbonyl chloride or analogous reagents are used to functionalize the triazole core.
- Purification : Column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclopropane integrity. Aromatic protons from the 3,4-dichlorophenyl group appear as distinct doublets (~7.5–8.0 ppm), while the cyclopropane protons resonate as multiplets (~1.5–2.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, particularly the coplanarity of the triazole and dichlorophenyl groups, which influences electronic properties .
- Mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Q. How is the purity of the compound assessed during synthesis?
- HPLC : Reverse-phase chromatography with UV detection monitors reaction progress and purity.
- Melting point analysis : Sharp melting points (>150°C) indicate crystalline homogeneity .
- TLC : Silica gel plates with fluorescent indicators track intermediates .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical structural data?
Discrepancies in bond lengths or angles (e.g., triazole ring vs. cyclopropane) are analyzed via:
- DFT optimization : B3LYP/6-31G(d,p) basis sets refine geometries and compare with X-ray data .
- Electrostatic potential maps : Identify electron-deficient regions (e.g., triazole N2) for reactivity predictions .
- Molecular dynamics simulations : Assess conformational stability under solvated conditions .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Alternative Cu(I) sources (e.g., CuBr) may enhance cycloaddition efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of dichlorophenyl intermediates .
- Microwave-assisted synthesis : Reduces reaction time for triazole formation (30 mins vs. 24 hrs) .
Q. How do substituents (cyclopropyl, dichlorophenyl) influence electronic properties and reactivity?
- Cyclopropane ring : Introduces ring strain, increasing electrophilicity at the carbonyl carbon.
- 3,4-Dichlorophenyl group : Enhances lipophilicity (logP ~3.5) and stabilizes π-π stacking in crystal lattices .
- Triazole core : Acts as a hydrogen bond acceptor, affecting solubility in aqueous media .
Q. What methodologies are used to study in vitro biological activity?
- Enzyme inhibition assays : Target-specific screens (e.g., kinases, cytochrome P450) with IC₅₀ calculations.
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization .
- Metabolic stability : Liver microsome assays (human/rat) predict pharmacokinetic profiles .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Intermolecular interactions : C—H···π bonds between dichlorophenyl groups and adjacent molecules stabilize crystal packing, correlating with solid-state stability .
- Torsional angles : Dihedral angles >30° between triazole and cyclopropane groups reduce steric hindrance, improving ligand-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
